molecular formula C6H7ClN2O B581500 5-Chloro-3-methoxypyridin-2-amine CAS No. 1242336-53-3

5-Chloro-3-methoxypyridin-2-amine

Cat. No. B581500
M. Wt: 158.585
InChI Key: CKFFRODMHNJVSQ-UHFFFAOYSA-N
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Description

5-Chloro-3-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H7ClN2O . It is a derivative of pyridine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyridine derivatives like 5-Chloro-3-methoxypyridin-2-amine often involves reactions with Grignard reagents. For instance, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . Other methods include the use of trifluoromethylpyridines as key structural motifs in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-methoxypyridin-2-amine consists of a pyridine ring substituted with a chlorine atom at the 5th position and a methoxy group at the 3rd position . The molecular weight of this compound is 158.586 Da .

Scientific Research Applications

Chemoselective Functionalization and Amination

5-Chloro-3-methoxypyridin-2-amine undergoes chemoselective functionalization and amination, forming various derivatives. For instance, amination of polyhalopyridines catalyzed by a palladium-Xantphos complex predominantly yields aminated products with high chemoselectivity and yield. The chemoselective functionalization of halopyridines like 5-bromo-2-chloro-3-fluoropyridine, under specific conditions, can lead to exclusive bromide substitution products or preferred substitution at certain positions depending on the chosen catalyst and conditions (Jianguo Ji et al., 2003) (Bryan W Stroup et al., 2007).

Crystal Structure and Biological Activity

The crystal structure and biological activity of certain derivatives like 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been explored. Such compounds have been synthesized and analyzed for their structure and potential biological activities, including anticancer activities (Lu Jiu-fu et al., 2015).

NLO Applications and Structural Elucidation

Some derivatives of 5-Chloro-3-methoxypyridin-2-amine exhibit nonlinear optical (NLO) applications. For example, the squaric acid derivative of 5-amino-2-methoxypyridin has been synthesized and shown to possess significant NLO applications. The compound's structure and properties have been thoroughly elucidated using various spectroscopic and thermal methods (T. Kolev et al., 2008).

Charge Transfer Complexation

The interaction and charge transfer complexation between 5-amino-2-methoxypyridine and other compounds like chloranilic acid have been investigated. These studies focus on understanding the stoichiometry, stability, and other properties of the resulting charge transfer complexes (Reem M. Alghanmi et al., 2015).

Synthesis and Reactivity

The synthesis and reactivity of derivatives related to 5-Chloro-3-methoxypyridin-2-amine, such as 3-methoxy-5,6-diamino-2-nitropyridine, have been explored. These studies involve analyzing the reaction activity and structural identification of the products through various methods like IR, NMR, and elemental analysis (C. Jun, 2007).

properties

IUPAC Name

5-chloro-3-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFFRODMHNJVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682457
Record name 5-Chloro-3-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methoxypyridin-2-amine

CAS RN

1242336-53-3
Record name 5-Chloro-3-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Methoxy-2-aminopyridine (Wonda Science, cat #01683; 12.4 g, 0.01 mol) is dissolved by stirring in 500 ml of ethyl acetate. A thermometer is placed in the solution to monitor temperature. N-Chlorosuccinimide (13.3 g, 0.01 mol) is added in several portions to keep the solution at room temperature. The solution becomes dark in color and is stirred at room temperature overnight. The supernatant is decanted from the dark solids that formed and transferred to a separatory funnel. The organic solution is washed with 500 ml saturated aqueous sodium bisulfite and then 500 ml brine. The organic layer is dried with MgSO4 and concentrated on a rotovap. The dark brown crude product is chromatographed on 500 g of flash silica-gel eluting with 30% EtOAc/Hexanes. Concentration of the appropriate fractions on a rotovap gives a yellow solid. The solid is suspended in hexanes, stirred and filtered to give the product as a bright yellow solid. (MP 93-94° C.).
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-Methoxy-2-aminopyridine (Wonda Science, cat #01683; 12.4 g, 0.01 mol) is dissolved by stirring in 500 ml of ethyl acetate. A thermometer is placed in the solution to monitor temperature. N-Chlorosuccinimide (13.3 g, 0.01 mol) is added in several portions to keep the solution at room temperature. The solution becomes dark in color and is stirred at room temperature overnight. The supernatant is decanted from the dark solids that formed and transferred to a separatory funnel. The organic solution is washed with 500 ml saturated aqueous sodium bisulfite and then 500 ml brine. The organic layer is dried with MgSO4 and concentrated on a rotovap. The dark brown crude product is chromatographed on 500 g of flash silica-gel eluting with 30% EtOAc/Hexanes. Concentration of the appropriate fractions on a rotovap gives a yellow solid. The solid is suspended in hexanes, stirred and filtered to give the product as a bright yellow solid. (MP 93-94° C.).
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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